2-Chloro-5-fluorophenylisothiocyanate
Overview
Description
2-Chloro-5-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is part of the isothiocyanate family, which is known for its diverse applications in synthetic chemistry and biological research. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-fluorophenylisothiocyanate are proteins that contain nucleophilic amino acid residues . These proteins play a crucial role in various biological processes, including signal transduction, cell cycle regulation, and metabolic pathways .
Mode of Action
This compound acts as a targeted covalent inhibitor . It contains an electrophilic warhead that forms irreversible bonds with the side chain of nucleophilic amino acid residues in the target proteins . This interaction changes the function of the biological targets, thereby altering the cellular processes they are involved in .
Biochemical Pathways
It is known that covalent inhibitors like this compound can affect a wide range of pathways due to their ability to modify protein function . For instance, they can inhibit enzymes involved in signal transduction or metabolic pathways, leading to downstream effects on cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming irreversible bonds with these proteins, the compound can alter their function, leading to changes in the cellular processes they regulate . This can result in a variety of outcomes, depending on the roles of the affected proteins.
Preparation Methods
The synthesis of 2-Chloro-5-fluorophenylisothiocyanate typically involves the reaction of 2-chloro-5-fluoroaniline with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Chloro-5-fluoroaniline+Thiophosgene→this compound+Hydrogen chloride
Industrial production methods often involve the use of continuous flow reactors to enhance the efficiency and yield of the product. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
2-Chloro-5-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction: The compound can be reduced to form corresponding amines under specific conditions.
Common reagents used in these reactions include primary amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the nature of the nucleophile or the reducing agent used .
Scientific Research Applications
2-Chloro-5-fluorophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the labeling of biomolecules for detection and analysis.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-5-fluorophenylisothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-chlorophenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of different substituents (chlorine and fluorine) in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific reactivity is required .
Similar Compounds
- Phenyl isothiocyanate
- 4-Chlorophenyl isothiocyanate
- 2,5-Dichlorophenyl isothiocyanate
These compounds are used in similar applications but differ in their chemical properties and reactivity due to the presence of different substituents .
Properties
IUPAC Name |
1-chloro-4-fluoro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOGYOGBPYGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373954 | |
Record name | 2-chloro-5-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-57-1 | |
Record name | 2-chloro-5-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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